5-methyl-3-(3-methylbenzyl)-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one
Description
5-Methyl-3-(3-methylbenzyl)-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a thieno[2,3-d]pyrimidin-4(3H)-one core substituted with a 3-methylbenzyl group at position 3 and a 3-(3-methylphenyl)-1,2,4-oxadiazole moiety at position 5.
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its resemblance to purine bases, enabling interactions with biological targets such as kinases and enzymes . The 3-methylbenzyl substituent may increase lipophilicity, influencing pharmacokinetic properties like membrane permeability and metabolic stability.
Properties
IUPAC Name |
5-methyl-3-[(3-methylphenyl)methyl]-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2S/c1-14-6-4-8-17(10-14)12-28-13-25-23-19(24(28)29)16(3)20(31-23)22-26-21(27-30-22)18-9-5-7-15(2)11-18/h4-11,13H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSAXCRAFCKUSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C(=C(S3)C4=NC(=NO4)C5=CC=CC(=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thieno[2,3-d]pyrimidine Derivatives
Key Observations :
- Methyl substitution on the benzyl group could reduce metabolic degradation compared to unsubstituted phenyl groups, as seen in other thieno[2,3-d]pyrimidine analogs .
- Position 6 Modifications: The 3-(3-methylphenyl)-1,2,4-oxadiazole moiety in the target compound differs from the 5-phenyl-1,3,4-oxadiazole in . The 1,2,4-oxadiazole isomer is less common but may offer unique steric and electronic properties for target binding . Oxadiazole rings are known to improve metabolic stability and bioavailability compared to ester or amide functionalities .
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